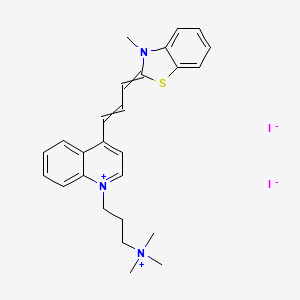

TO-PRO3 iodide

Description

Overview of TO-PRO3 Iodide as a Monomeric Cyanine (B1664457) Nucleic Acid Stain

This compound is classified as a monomeric carbocyanine dye, specifically designed to bind to nucleic acids. lumiprobe.combiocompare.comfishersci.se It functions by intercalating into double-stranded DNA (dsDNA) and RNA, exhibiting a strong fluorescence signal upon binding. lumiprobe.comontosight.airesearchgate.net In its unbound state, this compound is only weakly fluorescent, leading to a significant enhancement in fluorescence intensity once it forms a complex with nucleic acids. lumiprobe.comtandfonline.comunsw.edu.au While it can stain both DNA and RNA, it demonstrates a higher affinity for DNA. ontosight.ai A key characteristic of this compound is its cell impermeability, meaning it generally cannot cross intact cell membranes. lumiprobe.comresearchgate.netthermofisher.comiss.it This property makes it particularly useful for staining nucleic acids in fixed cells or in cells where membrane integrity has been compromised, such as dead or permeabilized cells. researchgate.netthermofisher.comiss.it

The spectroscopic properties of this compound are crucial to its utility. It exhibits a peak absorbance (excitation maximum) at 642 nm and a peak emission maximum at 661 nm. lumiprobe.comfishersci.setandfonline.comunsw.edu.auresearchgate.netthermofisher.comiss.itnih.govthermofisher.com This far-red fluorescence profile makes it an ideal choice for applications requiring excitation by a helium-neon (HeNe) 633 nm laser. tandfonline.comunsw.edu.auresearchgate.netnih.gov

Table 1: Spectroscopic Properties of this compound (DNA-bound complex)

| Property | Value | Unit | Source |

| Excitation Maximum | 642 | nm | lumiprobe.comfishersci.setandfonline.comunsw.edu.auresearchgate.netthermofisher.comiss.itnih.govthermofisher.com |

| Emission Maximum | 661 | nm | lumiprobe.comfishersci.setandfonline.comunsw.edu.auresearchgate.netthermofisher.comiss.itnih.govthermofisher.com |

| Optimal Laser | HeNe 633 | nm | tandfonline.comunsw.edu.auresearchgate.netnih.gov |

Historical Context and Evolution in Fluorescent Probe Development

The development of this compound marked a significant evolution in fluorescent probe technology, particularly in addressing limitations of earlier nucleic acid stains. Historically, many commonly used DNA dyes, such as DAPI and Hoechst, required excitation in the ultraviolet (UV) range. biocompare.comunsw.edu.au This presented challenges for researchers whose confocal microscopes were not equipped with UV light sources. biocompare.comunsw.edu.au this compound emerged as a valuable alternative, being efficiently excited by standard visible lasers like the HeNe 633 nm laser. biocompare.comunsw.edu.au

Its far-red emission spectrum (642/661 nm) is a major advancement, as it minimizes spectral overlap with green and red fluorophores commonly used in multicolor experiments, such as fluorescein (B123965) isothiocyanate (FITC), phycoerythrin (PE), Alexa Fluor 488, and Alexa Fluor 568. lumiprobe.combiocompare.comfishersci.seresearchgate.netthermofisher.comnih.gov This spectral separation allows for more complex multiparametric analyses without the need for extensive fluorescence compensation. researchgate.netnih.gov this compound has also been established as an effective alternative to propidium (B1200493) iodide (PI) for measuring relative DNA content in flow cytometry, offering advantages in multi-parameter flow cytometric analysis due to its distinct emission profile. researchgate.netnih.govnih.gov

Significance in Contemporary Biomedical and Environmental Sciences

This compound holds significant importance across various contemporary scientific fields due to its high sensitivity and specific binding characteristics.

Biomedical Sciences: In biomedical research, this compound is extensively used for assessing cell viability and detecting dead cells. As a membrane-impermeant dye, it selectively stains cells with compromised membranes, making it a reliable indicator of non-viable cells within a population. lumiprobe.comresearchgate.netthermofisher.comiss.ittargetmol.comnih.gov This property is critical in apoptosis detection assays, where this compound can be combined with other markers, such as Annexin V, to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. ontosight.aitargetmol.comnih.govnih.govspringernature.com

In flow cytometry, this compound is widely applied for DNA quantification, cell cycle analysis, and as a nuclear counterstain. biocompare.comfishersci.seontosight.aitandfonline.comunsw.edu.auresearchgate.netnih.govnih.gov Its far-red emission allows for its integration into multiparametric flow cytometry panels, enabling simultaneous analysis with other fluorochromes. researchgate.netnih.gov In fluorescence microscopy, it serves as an excellent nuclear and chromosome counterstain, visualizing nucleic acids in fixed cells and tissue sections. lumiprobe.combiocompare.comontosight.airesearchgate.netthermofisher.comthermofisher.comthermofisher.com

Environmental Sciences: this compound has proven particularly valuable in environmental microbiology. It facilitates the clear detection and visualization of microbial cells in complex samples like soils and sediments. tandfonline.comunsw.edu.au In such environments, common fluorescent dyes often suffer from strong non-specific background fluorescence, which this compound significantly reduces, allowing for clearer cellular signals. tandfonline.comunsw.edu.au It is also effectively employed as a counterstain in fluorescence in situ hybridization (FISH) applications for microbial ecology studies, enabling the identification of microbial cells even amidst strong background from non-specifically bound probes or mineral autofluorescence. tandfonline.comunsw.edu.au

Core Research Paradigms Utilizing this compound

This compound is a cornerstone reagent in several core research paradigms, leveraging its ability to sensitively and specifically label nucleic acids with far-red fluorescence.

Flow Cytometry: In flow cytometry, this compound is a primary tool for DNA content analysis and cell cycle progression studies. Researchers utilize it to generate DNA histograms, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). ontosight.airesearchgate.netnih.gov Its application extends to apoptosis detection, where it helps differentiate late apoptotic and necrotic cells by staining their compromised nuclei. ontosight.aitargetmol.comnih.govspringernature.com Furthermore, this compound is integral to cell-mediated cytotoxicity assays, providing a non-radiochemical method to assess cell death within target cell populations. nih.gov Its compatibility with other fluorophores in multiparametric setups, without requiring significant fluorescence compensation, makes it highly advantageous for complex cellular analyses. researchgate.netnih.gov

Fluorescence Microscopy: this compound is widely used in fluorescence microscopy for nuclear and chromosome counterstaining. It provides strong and selective staining of the nucleus in cultured cells and paraffin (B1166041) sections. lumiprobe.comresearchgate.netthermofisher.comthermofisher.com For instance, it has been identified as an optimal fluorescent dye for nuclear counterstaining in dual-color FISH on paraffin sections, enhancing the visualization of hybridization signals. researchgate.net Its far-red emission is particularly beneficial in microscopy as it is less obscured by tissue autofluorescence compared to dyes with shorter wavelengths, enabling clearer imaging. thermofisher.com

Nucleic Acid Detection: Beyond cellular staining, this compound is among the most sensitive probes for general nucleic acid detection. fishersci.sethermofisher.com It is utilized for staining nucleic acids on solid supports, such as microarrays, and for pre-staining samples prior to gel or capillary electrophoresis, facilitating the detection and quantification of DNA and RNA in various molecular biology assays. lumiprobe.combiocompare.comfishersci.seontosight.aithermofisher.com

Structure

3D Structure of Parent

Properties

CAS No. |

157199-63-8 |

|---|---|

Molecular Formula |

C26H31I2N3S |

Molecular Weight |

671.4 g/mol |

IUPAC Name |

trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide |

InChI |

InChI=1S/C26H31N3S.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

QHNORJFCVHUPNH-UHFFFAOYSA-L |

SMILES |

CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TO-PRO3 iodide; TO PRO3 iodide; TOPRO3 iodide; TO-PRO3 iodide salt; |

Origin of Product |

United States |

Molecular Mechanisms of To Pro3 Iodide Interaction with Nucleic Acids

Binding Affinity and Intercalation with Double-Stranded Deoxyribonucleic Acid (dsDNA)

TO-PRO3 iodide is known to bind strongly to double-stranded deoxyribonucleic acid (dsDNA) researchgate.netunsw.edu.authermofisher.comfishersci.com. As a single intercalator, it inserts non-covalently between adjacent base pairs of the DNA helix, causing them to separate and creating a pocket for the dye biolegend.com. This intercalation mechanism is responsible for the substantial increase in its fluorescence quantum yield, with fluorescence enhancement upon binding to DNA reported to be between 20- and 1800-fold fishersci.comlumiprobe.com. Prior to DNA intercalation, the dye exhibits only weak fluorescence unsw.edu.au.

The binding affinity of this compound for dsDNA is notably high, with dissociation constants typically in the micromolar range thermofisher.comthermofisher.com. Research indicates that this compound can exhibit multiple modes of binding to DNA. These include an external binding mode, where the dye's absorption, fluorescence, and vibronic band structure are similar to those of the free dye, and a strong interaction mode characterized by intercalated or base-stacked configurations researchgate.net.

Table 1: Key Spectroscopic and Binding Characteristics of this compound

| Characteristic | Value/Description | Source |

| Excitation Maximum | 642 nm | thermofisher.comthermofisher.com |

| Emission Maximum | 661 nm | thermofisher.comthermofisher.com |

| Fluorescence Enhancement | 20- to 1800-fold upon DNA binding | fishersci.comlumiprobe.com |

| Binding Affinity | Strong, dissociation constants in micromolar range | thermofisher.comthermofisher.com |

| Binding Mechanism | Intercalation (primary), also external binding and base-stacking | biolegend.comresearchgate.netnih.gov |

Interaction with Ribonucleic Acid (RNA)

While this compound displays a higher affinity for DNA, it is capable of staining both DNA and RNA ontosight.ai. Studies have shown that this compound almost preferentially stains nuclear DNA, and in instances where cytoplasmic RNA staining occurs, it can be prevented by RNase treatment researchgate.netinstras.com. This suggests that while it can interact with RNA, its primary and most specific interaction, particularly for nuclear staining, is with DNA. It has also been reported to bind strongly to both double-stranded and single-stranded DNA researchgate.net.

Cellular Permeability and Membrane Integrity Dependence

The ability of this compound to permeate cell membranes is a crucial characteristic that dictates its application, particularly in cell viability assessment.

This compound is generally considered a membrane-impermeant dye for live cells researchgate.netthermofisher.comlumiprobe.comthermofisher.combiotium.comaatbio.com. Its entry into cells is primarily facilitated by compromised cell membrane integrity, making it an effective indicator of dead or dying cells within a population researchgate.netthermofisher.comlumiprobe.comthermofisher.combiotium.comaatbio.compurdue.edulogosbio.com. When cell membranes are damaged, this compound can readily pass through and bind to intracellular nucleic acids, leading to a bright fluorescent signal. This characteristic is leveraged in various assays to identify cells with compromised membranes, such as those undergoing necrosis or late apoptosis purdue.edu.

Despite its general impermeability to intact live cells, some research suggests that this compound may, under certain conditions, penetrate live cells. This potential permeation has been hypothesized to occur via P2x1-9 receptors or in apoptotic cells researchgate.net. However, the predominant understanding and application of this compound rely on its exclusion from healthy cells with intact membranes biolegend.com.

The membrane-impermeant nature of this compound makes it a widely used and valuable tool for assessing cell viability thermofisher.comlumiprobe.comaatbio.comfishersci.nlfishersci.sewisc.edumdpi.com. It is frequently employed as a dead cell indicator in fluorescence microscopy and flow cytometry thermofisher.comfishersci.nlfishersci.se. In viability assays, this compound is often used in conjunction with cell-permeant dyes (e.g., SYTO dyes or Nuclear Green™ LCS1) to differentiate between live and dead cells based on their membrane integrity aatbio.comfishersci.nlfishersci.se. Its far-red fluorescence (642/661 nm excitation/emission) and minimal spectral overlap with commonly used green and red fluorophores make it an excellent alternative to propidium (B1200493) iodide (PI) for DNA analysis, particularly in multi-color flow cytometry studies researchgate.netfishersci.nl. This allows for the simultaneous assessment of cell viability alongside other cellular parameters, such as cell cycle progression and apoptosis ontosight.aipurdue.eduwisc.edu.

Potential Permeation of Intact Live Cells

Intracellular Localization and Specificity for Nuclear Staining

Upon entering cells with compromised membranes, this compound exhibits a strong and selective affinity for nuclear staining thermofisher.comthermofisher.comaatbio.comfishersci.nlfishersci.se. It serves as an excellent nuclear and chromosome counterstain in various applications, including fluorescence microscopy and fluorescence in situ hybridization (FISH) on paraffin (B1166041) sections thermofisher.comlumiprobe.comthermofisher.combiocompare.com.

Studies comparing this compound with other nucleic acid stains, such as TO-PRO-1, YO-PRO-3, YOYO-1, and propidium iodide (PI), have demonstrated its superior specificity for nuclear staining. Notably, this compound has been observed to specifically stain nuclei without significant staining of the cytoplasm, a characteristic not consistently found with other dyes researchgate.netnih.gov. While RNase treatment is not strictly necessary, it can further enhance nuclear signals by reducing any potential background fluorescence from cytoplasmic RNA thermofisher.com. This high specificity for nuclear DNA makes this compound a preferred choice for applications requiring clear visualization of nuclear structures.

Table 2: Applications of this compound Based on its Properties

| Property | Application | Source |

| High Affinity for dsDNA | DNA quantification, FISH counterstain, nucleic acid detection on solid supports | unsw.edu.authermofisher.comlumiprobe.comthermofisher.comontosight.ai |

| Membrane Impermeability | Dead cell indicator, cell viability assessment | researchgate.netthermofisher.comlumiprobe.comthermofisher.comaatbio.comfishersci.nl |

| Far-red Fluorescence | Multi-color flow cytometry, nuclear counterstaining (minimal autofluorescence) | researchgate.netthermofisher.comfishersci.nlfishersci.se |

| Nuclear Specificity | Nuclear and chromosome counterstain, visualization of nuclear structures | thermofisher.comthermofisher.comaatbio.comfishersci.nlfishersci.senih.gov |

| Fluorescence Enhancement | Sensitive detection of nucleic acids | fishersci.comlumiprobe.comontosight.ai |

Spectroscopic Characteristics and Optical Integration in Advanced Imaging Systems

Far-Red Fluorescence Emission Profile

TO-PRO3 iodide is characterized by its far-red fluorescence. When bound to nucleic acids, it exhibits an excitation maximum at 642 nm and an emission maximum at 661 nm. This long-wavelength emission profile is a key advantage for biological imaging.

Table 1: Spectroscopic Properties of this compound (DNA-bound complex)

| Property | Value |

| Excitation Maximum | 642 nm |

| Emission Maximum | 661 nm |

| Fluorescence Color | Far-Red |

Compatibility with Laser Excitation Systems for Flow Cytometry and Confocal Microscopy

This compound's spectral characteristics allow for its effective excitation by lasers commonly found in flow cytometry and confocal laser scanning microscopy (CLSM) systems.

This compound is optimally excited by a Helium-Neon (HeNe) laser, particularly at the 633 nm line. This makes it a preferred choice for instruments equipped with this laser. Studies have shown that this compound provides a sharp emission spectrum with a 50% emission band of 35 nm (636–671 nm) when excited at 633 nm. Its strong and specific staining of cell nuclei with 633 nm excitation has been demonstrated in applications like dual-color Fluorescence In Situ Hybridization (FISH) on paraffin (B1166041) sections.

While primarily optimized for HeNe lasers, this compound can also be excited by the 647 nm spectral line of an Argon/Krypton (Ar/Kr) mixed-gas laser. This compatibility broadens its utility across different confocal microscopy and flow cytometry setups that may feature Ar/Kr lasers.

This compound is well-suited for integration into multi-laser systems, enabling multiparametric analysis in flow cytometry and confocal microscopy. Its far-red fluorescence (642-661 nm) exhibits minimal spectral overlap with commonly used green and red fluorophores, such as fluorescein (B123965) isothiocyanate (FITC) or phycoerythrin (PE). This distinct spectral separation simplifies multicolor experiments by reducing the need for extensive fluorescence compensation, which is often required when fluorophores have overlapping emission profiles. This characteristic makes this compound an excellent alternative to propidium (B1200493) iodide (PI) in three-color flow cytometry studies.

Argon/Krypton Laser Compatibility

Advantages of Long-Wavelength Fluorescence in Biological Imaging

The long-wavelength fluorescence of this compound offers several significant advantages in biological imaging.

A major benefit of using far-red dyes like this compound is the substantial reduction of cellular autofluorescence background. Endogenous autofluorescence, often caused by molecules such as NADH, flavins, lipofuscins, collagen, and elastin, typically occurs in the blue and green regions of the spectrum. By operating in the far-red spectrum, this compound's signal is less obscured by this inherent biological background, leading to improved signal-to-noise ratios and clearer imaging, especially in thick tissues and complex environmental samples. This property is particularly valuable for visualizing microbial cells in mineral-rich soils where background fluorescence can be problematic.

Table 2: Advantages of Long-Wavelength Fluorescence

Applications in Eukaryotic Cell Biology Research

Nuclear Counterstaining in Advanced Microscopy

Fluorescence In Situ Hybridization (FISH) Counterstaining

TO-PRO3 iodide is extensively used as a nuclear counterstain in Fluorescence In Situ Hybridization (FISH) applications in eukaryotic cells unsw.edu.autandfonline.comresearchgate.net. Its far-red emission spectrum is particularly beneficial as it minimizes interference from background autofluorescence often encountered with other dyes thermofisher.comthermofisher.comunsw.edu.autandfonline.com. The dye's high affinity for nucleic acids, coupled with its low fluorescence when unbound, allows for clear visualization of cellular structures, even in samples with strong background signals from non-specifically bound probes unsw.edu.autandfonline.comresearchgate.net. This property significantly enhances the identification of microbial cells in complex environments like mineral soils unsw.edu.autandfonline.comresearchgate.net.

Applications in Dual-Color FISH on Paraffin (B1166041) Sections

In the context of dual-color FISH on paraffin sections, this compound has been identified as an optimal fluorescent dye for nuclear counterstaining, particularly when evaluated using Confocal Laser Scanning Microscopy (CLSM) researchgate.netnih.gov. Research comparing eleven dimeric and monomeric cyanine (B1664457) nucleic acid stains on breast carcinoma specimens demonstrated that this compound provided specific staining of cell nuclei without any cytoplasmic staining, a crucial advantage over other dyes like YOYO-1 and propidium (B1200493) iodide (PI) researchgate.netnih.gov. Furthermore, this compound exhibited high stability of fluorescence intensity and a specific emission in a distinct fluorescence channel (633 nm excitation), making it highly suitable for evaluating gene amplifications, such as the Her-2/neu gene, by dual-color FISH and CLSM researchgate.netnih.gov.

Table 1: Comparison of Fluorescent Dyes for Nuclear Counterstaining in Dual-Color FISH on Paraffin Sections researchgate.netnih.gov

| Dye | Nuclear Staining Specificity (No Cytoplasmic Staining) | Fluorescence Stability | Excitation Wavelength (nm) | Emission Wavelength (nm) | Suitability for Her-2/neu Gene Amplification Detection |

| This compound | Yes | High | 633 | 661 | Optimal |

| YO-PRO-3 | No | High | - | - | Less suitable |

| YOYO-1 | No | High | 488 | - | Less suitable |

| Propidium Iodide | No | High | - | - | Less suitable |

Three-Dimensional (3D) DNA Quantification in Confocal Laser Scanning Microscopy

This compound plays a significant role in accurate and fast three-dimensional (3D) DNA quantification using Confocal Laser Scanning Microscopy (CLSM) unsw.edu.aunih.govuu.nl. This method enables the measurement of DNA content in intact cells within thick histological sections, providing valuable insights into genomic instability in the context of tissue architecture nih.govuu.nl. A study focusing on optimizing 3D CLSM cytometry protocols found that this compound staining, in combination with specific pre-treatment strategies (without boiling and with 1 hour RNase treatment), yielded a low coefficient of variation (CV) of 10.3% for the diploid peak nih.gov. This optimized protocol allowed for the analysis of approximately 300 nuclei within an acceptable timeframe of about 3 hours per measurement, demonstrating its potential for pilot clinical applications nih.gov. The minimal background fluorescence of this compound, due to its strong fluorescence only when bound to DNA, simplifies the challenging task of nuclear segmentation in 3D image stacks uu.nl.

Chromosome Visualization and Analysis

This compound is an effective stain for the visualization and analysis of chromosomes. It is commonly employed as a chromosome counterstain in microscopy, providing clear and bright nuclear staining biocompare.comlumiprobe.com. Its ability to bind strongly to double-stranded DNA allows for the visualization of DNA in fixed cells, which can then be analyzed using confocal microscopy tandfonline.com. Beyond direct microscopic visualization, this compound is also applied in flow cytometry for detailed cell cycle analysis, where it stains DNA in eukaryotic cells, enabling the assessment of DNA content and cell cycle progression unsw.edu.auresearchgate.netontosight.ai. Its sensitivity makes it a valuable probe for nucleic acid detection in various molecular biology assays, including staining nucleic acids on solid supports and pre-staining samples for gel or capillary electrophoresis thermofisher.com.

Applications in Microbiology and Environmental Research

Bacterial Cell Detection and Enumeration

TO-PRO3 iodide is extensively used for the detection and enumeration of bacterial cells, providing critical insights into microbial viability.

The ability of this compound to selectively stain cells with compromised membranes is central to its application in quantifying viable and non-viable bacterial populations nih.govthermofisher.comnih.govamazonaws.comfishersci.cachemicalbook.com. When the cell membrane is intact, the dye is excluded; however, upon membrane damage, it enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence nih.gov. This differential staining allows for the clear separation and enumeration of live and dead cells, primarily through flow cytometry (FCM) amazonaws.comfishersci.cachemicalbook.com. This method addresses limitations of traditional culture-based techniques, such as the inability to account for viable but non-culturable cells amazonaws.com.

This compound has been successfully developed and applied as a single-stain viability dye for the rapid and cost-effective quantification of various bacterial species, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis fishersci.cachemicalbook.comwikipedia.org. Studies have demonstrated an excellent separation of viable and dead cells for these species following optimization of staining parameters and instrument settings fishersci.cachemicalbook.com. A high linear correlation (r² > 0.99) has been observed between colony-forming units (CFU)/mL determined by conventional viable plate counting (VPC) and FCM quantification using this compound, spanning a concentration range of approximately 10⁴ to 10⁸ CFU/mL chemicalbook.comwikipedia.org. This makes the single-stain this compound FCM method a reliable and accurate alternative for bacterial enumeration across diverse sample types chemicalbook.comwikipedia.org.

Table 1: Correlation of FCM (this compound) with VPC for Bacterial Quantification

| Bacterial Species | Correlation Coefficient (r²) | Concentration Range (CFU/mL) | Reference |

| Staphylococcus aureus | > 0.99 | 10⁴ to 10⁸ | chemicalbook.comwikipedia.org |

| Escherichia coli | > 0.99 | 10⁴ to 10⁸ | chemicalbook.comwikipedia.org |

| Bacillus subtilis | > 0.99 | 10⁴ to 10⁸ | chemicalbook.comwikipedia.org |

In mixed microbial populations, this compound can be utilized to assess the viability of different cellular components. While it primarily distinguishes between live and dead cells based on membrane integrity, its application in mixed bacterial cultures often involves dual-staining methodologies. For instance, in studies involving mixed biofilms of bacterial and yeast cells, this compound has been used alongside SYTO9 to differentiate between the microbial types while simultaneously assessing their viability wikipedia.org. However, it is important to note that some research has indicated that this compound might exhibit passive diffusion into viable cells if not analyzed promptly after staining, potentially leading to an overestimation of non-viable cells or extracellular DNA amazonaws.com.

Single-Stain Methodologies for Bacterial Viability Assessment

Biofilm Research

Biofilms, structured communities of microorganisms embedded in an extracellular matrix, are a significant focus in microbiology. This compound serves as a valuable tool in their characterization.

Extracellular DNA (eDNA) is a critical structural component of the extracellular polymeric substance (EPS) matrix in bacterial biofilms, contributing to their integrity and elasticity citeab.comuni.luthermofisher.com. This compound, along with other membrane-impermeant nucleic acid stains like propidium (B1200493) iodide and TOTO-1, has been employed for visualizing eDNA within biofilms using techniques such as confocal laser scanning microscopy (CLSM) citeab.com. These dyes help differentiate between the eDNA component of the biofilm matrix and the intracellular DNA of biofilm-embedded cells citeab.com. However, some studies suggest that this compound may not be entirely specific for eDNA and could potentially overestimate biofilm formation due to its penetration into both viable and dead cells amazonaws.com. To overcome this, dual-stain procedures, often combining cell-permeable SYTO 60 with eDNA-specific TOTO-1, have been proposed for more sensitive and accurate eDNA visualization compared to this compound alone amazonaws.comciteab.com.

This compound is instrumental in analyzing the structural integrity and formation of biofilms, particularly in assessing cell viability within the complex matrix. In live/dead staining assays, it is commonly used in conjunction with a membrane-permeable nucleic acid stain, such as SYTO 9 wikipedia.org. In this dual-staining approach, SYTO 9 typically stains the intracellular DNA of all bacteria (both live and dead) green, while this compound, being membrane-impermeant, only enters and stains the DNA of cells with compromised membranes (dead cells) red wikipedia.org.

This methodology allows researchers to visualize and quantify the proportion of live and dead cells within a biofilm, providing insights into the effects of various treatments, such as antimicrobial agents. For example, in studies investigating the action of antimicrobial peptides against Staphylococcus aureus biofilms, CLSM images revealed a concentration-dependent increase in red-stained (this compound-positive) bacteria and a concomitant decrease in green-stained (SYTO 9-positive) bacteria after treatment, indicating membrane permeabilization and cell killing within the biofilm structure. This highlights this compound's utility in understanding the impact of external factors on biofilm viability and architecture.

Table 2: Representative Live/Dead Staining of Staphylococcus aureus Biofilms with SYTO 9 and this compound

| Treatment Condition | SYTO 9 Staining (Live Cells, Green) | This compound Staining (Dead Cells, Red) | Indication | Reference |

| Untreated Biofilm | Predominantly high | Low | Intact cell membranes, high viability | |

| Treated Biofilm | Decreased | Increased | Compromised cell membranes, increased cell death |

Methodological Frameworks and Optimization Strategies for To Pro3 Iodide Staining

Staining Protocol Development and Refinement

The development of a robust staining protocol for TO-PRO-3 iodide requires a systematic approach to optimizing several critical parameters. These include the concentration of the dye, the duration of incubation, the methods used for cell fixation and permeabilization, and the use of ribonucleases to ensure DNA-specific staining.

Optimization of Dye Concentration and Incubation Kinetics

The optimal concentration of TO-PRO-3 iodide and the incubation time are critical for achieving strong and specific nuclear staining while minimizing background fluorescence. Research has shown that these parameters can be cell-type dependent. researchgate.net

For many applications, a concentration range of 100 nM to 5 µM is initially tested to find the ideal level for a specific cell type. thermofisher.com In flow cytometry, studies have demonstrated a linear increase in the G1 peak position with TO-PRO-3 concentrations ranging from 0.1 to 2 µM. researchgate.net A subequilibrium concentration of 1 µM has been found to be effective for DNA amount determination in peripheral blood lymphocytes and keratinocytes. nih.gov For several cell lines, an incubation of 30 minutes with 0.5 µM TO-PRO-3 yielded excellent results for cell cycle analysis. researchgate.net

In the context of bacterial cell quantification, optimal separation of viable and dead cells for Staphylococcus aureus, Escherichia coli, and Bacillus subtilis was achieved with a concentration of 200 nM TO-PRO-3 and a 10-minute incubation period. uantwerpen.be For microscopy, a typical starting point is a 1:1,000 dilution of a 1 mM stock solution (resulting in a 1 µM final concentration) with an incubation time of 15 to 30 minutes. thermofisher.com For staining microbial cells in soil samples, concentrations of 1–5 µM for 15 minutes have proven effective. tandfonline.com

| Application | Cell/Sample Type | Recommended TO-PRO-3 Concentration | Incubation Time | Source |

|---|---|---|---|---|

| Flow Cytometry (Cell Cycle) | Monocytes, various cell lines | 0.1 - 2 µM (0.5 µM often optimal) | 30 minutes | researchgate.net |

| Flow Cytometry (DNA Content) | Peripheral blood lymphocytes, keratinocytes | 1 µM | Not specified | nih.gov |

| Flow Cytometry (Bacterial Viability) | S. aureus, E. coli, B. subtilis | 200 nM | 10 minutes | uantwerpen.be |

| Fluorescence Microscopy | Cultured cells | 1 µM (initial recommendation) | 15 - 30 minutes | thermofisher.com |

| Confocal Microscopy (Microbial) | Pure microbial cultures, soil samples | 1 - 5 µM | 15 minutes | tandfonline.com |

Impact of Fixation and Permeabilization Protocols

As TO-PRO-3 iodide is impermeant to live cells, proper fixation and permeabilization are essential for staining intracellular DNA. thermofisher.comthermofisher.com The choice of fixative can significantly impact the quality of the resulting DNA histograms in flow cytometry.

For cell cycle analysis, fixation with 70% ethanol (B145695) or a combination of 1% methanol-free formaldehyde (B43269) followed by 70% ethanol has been shown to produce the best results. researchgate.net Alcohol-based fixatives are dehydrating and also permeabilize the cell membrane, which facilitates easy access of the dye to the DNA and typically results in sharp peaks with a low coefficient of variation (CV). abcam.com However, alcohol fixation may not be compatible with certain fluorescent proteins or surface markers. abcam.com

In such cases, cross-linking fixatives like paraformaldehyde are a better choice. abcam.com While they preserve cell morphology and antigenicity, they often require a separate permeabilization step using detergents like Triton X-100 or NP-40, as paraformaldehyde alone does not sufficiently permeabilize the cell membrane for dye entry. abcam.com It is important to note that while TO-PRO-3 is used to stain fixed and permeabilized cells, in some contexts, it has been observed to stain both live and dead cells indiscriminately after processing. nih.gov

Role of Ribonuclease (RNase) Treatment for Specific DNA Staining

TO-PRO-3 iodide binds to double-stranded nucleic acids, which includes both DNA and double-stranded RNA. To ensure that the fluorescence signal is proportional to the DNA content, especially for applications like cell cycle analysis, treatment with Ribonuclease (RNase) is often a crucial step. researchgate.netinstras.com

Studies have shown that while TO-PRO-3 preferentially stains nuclear DNA, some cytoplasmic staining due to RNA can occur. instras.comnih.gov RNase treatment effectively eliminates this cytoplasmic RNA staining, leading to a more specific and accurate measurement of nuclear DNA. researchgate.netinstras.comnih.gov For DNA content determination in flow cytometry, combining TO-PRO-3 staining with RNase treatment is highly recommended to achieve optimal results. nih.gov While not always strictly necessary for all microscopy applications, RNase treatment can significantly improve the nuclear signal over any cytoplasmic background. thermofisher.com

Instrumentation and Data Acquisition for TO-PRO-3 Iodide Fluorescence

The acquisition of high-quality data from TO-PRO-3 iodide-stained samples requires careful setup and optimization of the analytical instruments, namely flow cytometers and confocal laser scanning microscopes.

Flow Cytometry Setup and Gating Strategies

TO-PRO-3 iodide's spectral properties make it particularly well-suited for multicolor flow cytometry. nih.gov It has an excitation maximum at 642 nm and an emission maximum at 661 nm, making it efficiently excitable by the 633 nm helium-neon (HeNe) laser or a 640 nm red diode laser commonly found on flow cytometers. researchgate.netnih.govthermofisher.com A significant advantage of TO-PRO-3 is that its far-red emission has minimal spectral overlap with fluorochromes like fluorescein (B123965) isothiocyanate (FITC) and phycoerythrin (PE), which eliminates the need for fluorescence compensation. researchgate.net

Typical Instrument Settings:

Excitation: 633 nm or 640 nm laser. researchgate.netnih.gov

Emission Filter: A bandpass filter such as 670/14 is suitable for detecting TO-PRO-3 fluorescence. researchgate.net

Voltage Settings: For bacterial analysis, optimized voltages were FSC at E01, SSC at 445, and the TO-PRO-3 fluorescence channel (FL4) at 700. uantwerpen.be

Gating Strategies: A hierarchical gating strategy is essential for accurate analysis. bosterbio.com

Debris and Dead Cell Exclusion: The initial gate is typically set on a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris and cellular aggregates. bosterbio.com

Doublet Discrimination: To ensure that each event corresponds to a single cell, a doublet discrimination gate is applied. This is often achieved by plotting the area of the fluorescence signal (e.g., PI-A or TO-PRO-3-Area) against the width of the signal (PI-W or TO-PRO-3-Width). Single cells will have a proportional area and width, while doublets will have a larger width for a given area. bosterbio.com

Analysis of Stained Population: For cell cycle analysis, a histogram of the TO-PRO-3 fluorescence intensity is used to delineate cells in the G0/G1, S, and G2/M phases of the cell cycle. abcam.com For viability, a dot plot of TO-PRO-3 versus a marker like Annexin V-FITC can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. springernature.com

Confocal Laser Scanning Microscopy Imaging Parameters

In confocal laser scanning microscopy (CLSM), TO-PRO-3 serves as an excellent nuclear counterstain, particularly in multicolor experiments, due to its far-red emission which avoids spectral overlap and tissue autofluorescence. thermofisher.comunsw.edu.aunih.gov

Optimal Imaging Parameters:

Excitation Laser: A 633 nm HeNe laser or a 647 nm Krypton/Argon (Kr/Ar) laser line is ideal for exciting TO-PRO-3. instras.comunsw.edu.auresearchgate.net

Emission Detection: The fluorescence emission is typically collected using a bandpass filter in the range of 655-755 nm or a long-pass filter. researchgate.net

Specificity and Stability: TO-PRO-3 has been identified as an optimal dye for nuclear counterstaining in dual-color fluorescence in situ hybridization (FISH) on paraffin (B1166041) sections due to its high specificity for nuclei and fluorescence stability. nih.gov

When used for imaging microorganisms in complex samples like soil, CLSM with a 633 nm HeNe laser for TO-PRO-3 excitation significantly reduces background fluorescence compared to UV-excited dyes. tandfonline.comunsw.edu.au Although it can be more sensitive to photobleaching than some other dyes, its superior signal intensity allows for clear detection of cells. tandfonline.com

| Parameter | Flow Cytometry | Confocal Laser Scanning Microscopy | Source |

|---|---|---|---|

| Excitation Wavelength | 633 nm (HeNe laser), 640 nm (red diode laser) | 633 nm (HeNe laser), 647 nm (Kr/Ar laser) | researchgate.netnih.govinstras.comunsw.edu.auresearchgate.net |

| Emission Filter | e.g., 670/14 bandpass | e.g., 655-755 nm bandpass | researchgate.netresearchgate.net |

| Key Advantage | Minimal spectral overlap with FITC/PE, no compensation needed | Reduces tissue autofluorescence, high specificity for nuclei | researchgate.netunsw.edu.aunih.gov |

Data Analysis and Interpretation in TO-PRO-3 Iodide-Based Assays

Following staining with TO-PRO-3 iodide, the analysis of cellular DNA content is performed using a flow cytometer. The data acquired provides a histogram where the fluorescence intensity of individual cells is plotted against the number of cells. This histogram reveals distinct peaks corresponding to the different phases of the cell cycle. Cells in the G0 and G1 phases, having a diploid (2n) DNA content, form the first major peak. Cells in the G2 and M phases, with a tetraploid (4n) DNA content, form the second peak, which is ideally positioned at twice the fluorescence intensity of the G1 peak. qmul.ac.uk Cells in the S phase, actively synthesizing DNA, will have DNA content ranging between 2n and 4n and appear as a distribution of events between the G1 and G2/M peaks. qmul.ac.uk

The interpretation of these DNA histograms is crucial for understanding the proliferative state of a cell population. Software programs are often used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle. abcam.com A critical aspect of accurate data analysis is the exclusion of cell aggregates, or doublets, which can be mistaken for G2/M cells. qmul.ac.ukexpertcytometry.com Modern flow cytometers and analysis software employ pulse processing (e.g., pulse width vs. pulse area) to discriminate between single cells and doublets, ensuring the integrity of the cell cycle analysis. qmul.ac.ukcytometryunderground.com

G1 Peak Coefficient of Variation (CV) and G2/G1 Ratio for Cell Cycle Analysis

Two key metrics for assessing the quality and reliability of cell cycle data obtained using TO-PRO-3 iodide are the coefficient of variation (CV) of the G1 peak and the ratio of the fluorescence intensity of the G2 peak to the G1 peak (G2/G1 ratio).

G1 Peak Coefficient of Variation (CV):

The CV of the G1 peak is a measure of the dispersion of the fluorescence signal for the G0/G1 cell population and is calculated as the standard deviation of the G1 peak divided by the mean fluorescence intensity, expressed as a percentage. abcam.com In theory, all cells in the G0/G1 phase have the same DNA content and should exhibit minimal variation in fluorescence. utah.edu Therefore, a low CV indicates uniform staining and instrument stability, leading to a sharp and well-defined G1 peak. expertcytometry.com

A low CV is essential for the accurate deconvolution of the cell cycle histogram, particularly for resolving the S-phase population from the G1 and G2/M peaks. abcam.com High CVs can result from several factors, including:

Fixation and Permeabilization: The choice of fixative can significantly impact the CV. Alcohols, like ethanol, are often preferred as they can yield lower CVs compared to cross-linking fixatives like paraformaldehyde. abcam.comunipd.it

Dye Concentration and Staining Time: Inadequate dye concentration or insufficient incubation time can lead to non-stoichiometric staining and broader peaks. utah.edu Research has shown that a linear increase in the G1 peak position occurs with TO-PRO-3 concentrations from 0.1 to 2 μM. researchgate.netnih.gov

Instrument Performance: Proper alignment of the flow cytometer's laser and fluidics is critical. expertcytometry.com Running samples at a low flow rate can also help to minimize the CV. expertcytometry.comunipd.it

While there is no universal standard, CVs under 3% are considered ideal for high-quality cell cycle analysis, whereas values above 6% are generally deemed poor. wisc.edu For cell lines, a CV of around 4% is often acceptable, while for primary cells, a CV of 2% is a desirable target. utah.edu Studies have demonstrated that with optimized protocols, TO-PRO-3 iodide can yield excellent DNA histograms with low G1 peak CVs. researchgate.netnih.gov

G2/G1 Ratio:

The G2/G1 ratio is the ratio of the mean fluorescence intensity of the G2/M peak to the mean fluorescence intensity of the G0/G1 peak. Since cells in the G2/M phase have double the DNA content of cells in the G0/G1 phase, this ratio should theoretically be 2.0. utah.edued.ac.uk

Deviations from this ideal ratio can indicate issues with the staining protocol or the presence of aneuploidy. A G2/G1 ratio significantly lower than 2.0 might suggest incomplete staining of the G2/M population or issues with dye saturation. utah.edu Conversely, a ratio higher than 2.0 could point to problems with instrument linearity or the presence of cell aggregates that were not properly excluded. amazonaws.com

In multi-parametric cell cycle analysis using TO-PRO-3, achieving a G2/G1 ratio close to 2.0 is a key indicator of a successful and reliable assay. researchgate.netnih.gov Analysis software often uses the G2/G1 ratio as a constraint to improve the accuracy of cell cycle modeling. amazonaws.com

The following interactive table presents data from a study that optimized TO-PRO-3 staining protocols in various cell lines, highlighting the achievable quality metrics.

Data adapted from studies on optimizing TO-PRO-3 iodide staining protocols, which reported achieving excellent results in terms of G1 peak CV and G2/G1 ratio across different cell types with a 30-minute incubation with 0.5 µM TO-PRO-3 plus RNase. researchgate.netnih.gov

Comparative Research with Alternative Nucleic Acid Stains

Comparison with Propidium (B1200493) Iodide (PI)

Propidium Iodide (PI) is a traditional red-fluorescent DNA stain frequently employed for cell viability assessment and cell cycle analysis. Both TO-PRO3 iodide and PI are impermeant to live cells, meaning they only enter cells with compromised membranes, thus serving as indicators of dead or dying cells. thermofisher.comwikipedia.orgthermofisher.combitesizebio.com

Advantages of this compound in Multi-Color Flow Cytometry (e.g., Fluorescence Compensation)

One of the most significant advantages of this compound over propidium iodide in multi-color flow cytometry is its far-red emission spectrum. This compound has a peak absorbance at 642 nm and emission at 661 nm, making it optimally excited by a helium-neon (HeNe) laser (633 nm) or a 647 nm laser. thermofisher.comthermofisher.comresearchgate.netnih.govnih.govfishersci.be In contrast, PI has an excitation maximum of 493 nm (blue-green) and an emission maximum of 636 nm (red) when bound to DNA, typically excited by a 488 nm laser. wikipedia.orgflowcytometry-embl.de

This spectral separation is crucial in multi-parametric flow cytometry. The far-red fluorescence of this compound exhibits almost no spectral overlap with commonly used green (e.g., FITC) and red (e.g., PE, rhodamine) fluorophores. thermofisher.comresearchgate.netfishersci.be This characteristic significantly reduces or eliminates the need for fluorescence compensation for this compound signals, simplifying experimental design and data analysis in multi-color panels. researchgate.netnih.govnih.gov For instance, in three-color flow cytometry studies combining this compound with FITC and PE, no compensation is required for the TO-PRO3 signals. researchgate.netnih.gov This is a notable improvement over PI, which can cause significant spectral cross-over with other fluorochromes, necessitating complex compensation procedures that can be operator-dependent. nih.gov

Table 1: Spectral Characteristics and Compensation Needs in Multi-Color Flow Cytometry

| Dye | Excitation Max (nm) | Emission Max (nm) | Typical Laser Excitation (nm) | Spectral Overlap with Green/Red Fluorophores | Compensation Need |

|---|---|---|---|---|---|

| This compound | 642 | 661 | 633, 647 | Minimal/None | Low/None |

| Propidium Iodide | 493 | 636 | 488, 532 | Significant | High |

Differences in Membrane Permeability and Viability Assessment

Both this compound and propidium iodide are generally considered membrane-impermeant dyes, meaning they can only enter cells with compromised membrane integrity, characteristic of dead or dying cells. thermofisher.comwikipedia.orgthermofisher.combitesizebio.com This property makes them valuable for distinguishing viable from non-viable cells in a population. thermofisher.comwikipedia.orgbitesizebio.com

However, nuances exist in their application for viability assessment. This compound is widely used as a dead cell indicator due to its inability to penetrate intact cell membranes. thermofisher.comthermofisher.com It strongly binds to double-stranded DNA (dsDNA) once inside the cell, exhibiting a significant fluorescence enhancement. thermofisher.comunsw.edu.au While both dyes are impermeable to live cells, some studies suggest that this compound may eventually penetrate live cells via specific receptors (e.g., P2x1-9) or apoptotic cells, necessitating careful data interpretation, especially in complex biological systems. researchgate.net

For bacterial viability assessment, this compound has been proposed as a single-stain viability dye, staining the DNA of dead cells and potentially the cell wall of viable cells, with the difference in fluorescence intensity allowing discrimination. researchgate.netnih.gov However, some research indicates that this compound might lack specificity for extracellular DNA (eDNA) and could overestimate biofilm formation due to passive diffusion into viable cells if not analyzed quickly after staining. nih.gov In contrast, PI also binds to RNA, requiring RNase treatment to ensure specific DNA staining for accurate DNA content analysis. wikipedia.orgflowcytometry-embl.de

Comparative Analysis with Other Far-Red Cyanine (B1664457) Dyes (e.g., TOTO-3 Iodide, YO-PRO-3 Iodide)

This compound belongs to the family of cyanine nucleic acid stains, which includes other far-red dyes like TOTO-3 iodide and YO-PRO-3 iodide. These dyes share the characteristic of fluorescing strongly when bound to DNA, with weak fluorescence in their unbound state. unsw.edu.authermofisher.com

Performance in Microbial Cell Detection

This compound and TOTO-3 iodide have demonstrated superior performance in detecting microbial cells, particularly in challenging samples like soils and sediments. unsw.edu.auresearchgate.netresearchgate.netnih.govtandfonline.com These dyes enable clear detection of microbial cells while significantly reducing non-specific background fluorescence often encountered with commonly used dyes. unsw.edu.auresearchgate.netresearchgate.netnih.govtandfonline.com This is largely attributed to their excitation in the far-red spectrum (e.g., 633 nm HeNe laser), which minimizes autofluorescence from environmental matrices. thermofisher.comunsw.edu.auresearchgate.nettandfonline.com

In comparative studies, both this compound and TOTO-3 iodide allowed identification of microbial cells even with strong background from non-specifically bound probes when used as counterstains for fluorescence in situ hybridization (FISH). unsw.edu.auresearchgate.netresearchgate.netnih.govtandfonline.com While TOTO-3 iodide generally showed slightly lower signal intensity compared to this compound, this compound exhibited higher sensitivity to photobleaching. unsw.edu.autandfonline.com Despite this, this compound often provided superior signal intensities, leading to improved cell detection. unsw.edu.autandfonline.com

Table 2: Performance of Far-Red Cyanine Dyes in Microbial Cell Detection

| Dye | Excitation (nm) | Emission (nm) | Background Fluorescence in Soil Samples | Signal Intensity | Photostability |

|---|---|---|---|---|---|

| This compound | 642 | 661 | Greatly Reduced | Superior | Lower |

| TOTO-3 Iodide | 642 | 660 | Greatly Reduced | Slightly Lower | Higher |

| YO-PRO-3 Iodide | 612 | 631 | Not explicitly detailed in context | Strong | Rapidly bleaches researchgate.net |

Efficacy as Nuclear Stains in Immunofluorescence

This compound is recognized as an excellent nuclear and chromosome counterstain in fluorescence microscopy. thermofisher.comthermofisher.comthermofisher.com It offers strong and selective staining of the nucleus in cultured cells and paraffin (B1166041) sections, with minimal cytoplasmic staining. thermofisher.comthermofisher.comthermofisher.comresearchgate.net This high specificity for nuclear staining makes it a preferred choice, particularly when multiplexing with other fluorophores. thermofisher.comresearchgate.net

When compared to other far-red dyes, this compound consistently demonstrates specific nuclear staining without significant cytoplasmic co-staining, a problem sometimes observed with other dyes like YO-PRO-1 or propidium iodide. researchgate.net In immunofluorescence applications, this compound's far-red emission is well-separated from green (e.g., fluorescein) and red (e.g., tetramethylrhodamine) fluorescent labels, minimizing spectral overlap and facilitating clear visualization of multiple targets. thermofisher.comfishersci.bethermofisher.cominstras.com This allows for triple staining experiments, combining this compound with green and red fluorochromes. biocompare.com

Comparative Performance with UV/Blue-Excitable Dyes (e.g., DAPI, Hoechst, SYTOX Green)

UV/blue-excitable dyes such as DAPI, Hoechst 33342, and SYTOX Green are widely used for DNA staining and cell cycle analysis. flowcytometry-embl.deqmul.ac.ukthermofisher.com However, this compound offers distinct advantages, particularly in setups lacking UV laser capabilities or in applications where autofluorescence is a concern.

DAPI and Hoechst dyes are typically excited by UV lasers (350-360 nm) and emit blue fluorescence. flowcytometry-embl.deqmul.ac.ukthermofisher.com SYTOX Green is excited by blue light (e.g., 488 nm) and emits green fluorescence. thermofisher.comflowcytometry-embl.dethermofisher.com A primary benefit of this compound (excited at 633 nm or 647 nm) is its ability to be used in confocal microscopes or flow cytometers that are not equipped with expensive UV laser sources but have standard visible lasers. researchgate.nettandfonline.combiocompare.comconicet.gov.ar This makes this compound a practical alternative when UV excitation is unavailable. researchgate.netbiocompare.com

Furthermore, the long-wavelength fluorescence of this compound is generally less obscured by tissue autofluorescence compared to dyes excited in the UV or blue regions. thermofisher.comfishersci.be This characteristic is particularly beneficial when analyzing complex biological samples that exhibit significant background autofluorescence. thermofisher.comfishersci.beunsw.edu.auresearchgate.netresearchgate.netnih.govtandfonline.com While DAPI and Hoechst dyes are cell-permeant (Hoechst 33342) or impermeant (DAPI), and SYTOX Green is impermeant, this compound's impermeability to live cells makes it a reliable dead cell indicator, similar to SYTOX Green. thermofisher.combitesizebio.comflowcytometry-embl.dethermofisher.comcuanschutz.edu

Table 3: Comparative Performance of this compound with UV/Blue-Excitable Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Typical Laser Excitation (nm) | Membrane Permeability | Autofluorescence Interference | Primary Application |

|---|---|---|---|---|---|---|

| This compound | 642 | 661 | 633, 647 | Impermeant (dead cells) | Low | Dead cell indicator, nuclear counterstain in multi-color assays |

| DAPI | 358 | 461 | UV (350-360) | Impermeant (fixed cells), Permeant (live cells with permeabilization) | Higher | Nuclear stain, cell cycle analysis |

| Hoechst 33342 | 350 | 461 | UV (350-360) | Permeant (live cells) | Higher | Cell cycle analysis, live cell nuclear stain |

| SYTOX Green | 504 | 523 | 488 | Impermeant (dead cells) | Moderate | Dead cell indicator, nuclear stain |

Advanced Research Applications and Future Perspectives

Integration with Live Cell Imaging Techniques

While TO-PRO3 iodide is largely impermeant to the membranes of live, healthy cells, it finds significant integration in live cell imaging workflows primarily as a dead cell indicator. nih.gov Its ability to penetrate compromised cell membranes allows it to selectively stain the nuclei of apoptotic or necrotic cells within a live cell population, providing a clear readout of cell viability status in real-time or at endpoint analyses. nih.gov This characteristic is crucial for monitoring cellular health and responses to various stimuli in dynamic live-cell experiments.

Furthermore, this compound is extensively used in fixed-cell preparations that are part of broader live-cell experimental designs. For instance, cells initially observed live can be subsequently fixed and permeabilized, allowing this compound to serve as a nuclear counterstain for detailed morphological analysis or for quantifying cellular events that occurred during the live imaging phase. Its far-red emission (excitation at 642 nm, emission at 661 nm) is well-separated from the spectral profiles of common green (e.g., GFP, FITC) and orange/red (e.g., rhodamine, Alexa Fluor 555) fluorophores, enabling multi-color imaging without significant spectral overlap. nih.gov This spectral separation is advantageous for complex live-cell imaging experiments that require the simultaneous visualization of multiple cellular components or processes.

| Property | Value |

| Excitation Maximum | 642 nm nih.gov |

| Emission Maximum | 661 nm nih.gov |

| Color | Far-red fluorescence nih.gov |

| Cell Permeability | Impermeant to live cells nih.gov |

| Binding Affinity | High affinity for dsDNA nih.gov |

| Applications | Dead cell indicator, Nuclear counterstain |

Applications in High-Throughput Screening Assays

This compound plays a vital role in high-throughput screening (HTS) assays, particularly in the assessment of cell cycle progression and cell viability. In cell-based HTS, fluorescence-based imaging is often preferred for analyzing adherent cell phenotypes, allowing for the simultaneous study of multiple parameters. This compound, as a DNA-binding dye, is employed for high-throughput cell cycle analysis using microplate cytometers. It provides a robust alternative to propidium (B1200493) iodide (PI) for quantifying total DNA content in fixed and permeabilized cells, enabling the determination of cell populations in G1, S, and G2/M phases of the cell cycle. The high throughput capabilities of microplate cytometers, when combined with this compound staining, significantly accelerate cell cycle analysis, allowing for the screening of thousands of wells in a few hours.

Beyond cell cycle analysis, this compound serves as an effective nuclear counterstain in HTS for cell enumeration. By staining nuclei, it helps image analysis software identify and count individual cells within each well, which is essential for normalizing data and assessing changes in cell numbers due to experimental treatments. Its impermeability to live cells also makes it valuable in cytotoxicity assays, where the increase in this compound signal indicates a loss of cell membrane integrity and, consequently, cell death. nih.gov This allows for the assessment of compound toxicity in a high-throughput format, although caution is advised as the signal can be biased in apoptotic cells.

Development of Novel this compound Conjugates for Specific Targets

The intrinsic properties of this compound, such as its strong far-red fluorescence and high affinity for nucleic acids, make it an attractive scaffold for the development of novel conjugates. While this compound itself is generally impermeant to live cells, chemical modifications and conjugation strategies can be employed to overcome this limitation or to direct the dye to specific cellular targets beyond general nucleic acid staining.

An example of a modified TO-PRO3 derivative is DEAB-TO-3, which has been reported as a red fluorescent live-cell-permeant DNA minor groove binder. Such modifications are crucial for expanding the utility of this compound into applications requiring live-cell penetration for highly sensitive DNA detection in vitro and nucleus-specific imaging and DNA quantification in vivo. Future research in this area focuses on conjugating this compound to antibodies, peptides, or nanoparticles. These conjugates could enable targeted delivery to specific cell types, organelles, or molecular structures, allowing for more precise imaging, detection, and potentially therapeutic applications. For instance, conjugating this compound to a targeting ligand could facilitate the visualization of specific DNA-protein interactions or the detection of particular pathogens within complex biological samples with enhanced specificity and reduced background.

Computational Modeling and Advanced Image Analysis for Enhanced Quantitative Data

The application of computational modeling and advanced image analysis is integral to maximizing the quantitative data extracted from imaging experiments utilizing this compound. Images acquired with this compound, particularly from high-content screening (HCS) platforms or confocal microscopy, generate vast amounts of data that necessitate sophisticated analytical tools.

Image analysis software is routinely employed to process this compound-stained images for critical tasks such as nuclear segmentation, cell counting, and morphological measurements. By accurately segmenting individual nuclei, researchers can quantify changes in nuclear size, shape, and intensity, providing insights into cellular states like proliferation, differentiation, or apoptosis. In 3D imaging, such as with cleared tissue samples, computational methods can reconstruct digital three-dimensional models with cellular resolution from this compound-stained data. This allows for comprehensive inspection of cellular architecture, even deep within tissues, and facilitates quantitative analysis of complex biological processes like organ morphogenesis.

Furthermore, advanced computational approaches, including spectral principal component analysis, can be applied to fluorescence images obtained with this compound to enhance the discrimination of different tissue structures and morphologies. The integration of this compound imaging with computational analysis workflows enables researchers to move beyond qualitative observations to generate robust, quantitative datasets, driving deeper insights in cell biology, pathology, and drug discovery.

Q & A

Q. How does TO-PRO3 iodide distinguish between live, apoptotic, and necrotic cells in nuclear staining?

this compound is a cell-impermeant cyanine dimer that binds stoichiometrically to nucleic acids, emitting fluorescence upon DNA/RNA intercalation. Its exclusion from live cells (due to intact membranes) allows selective staining of apoptotic/necrotic nuclei, where membrane integrity is compromised. For live cells, co-staining with Annexin V/PI is recommended to validate viability .

- Methodology : Use 2 µM this compound in PBS, incubate for 30 min at room temperature, and image via confocal microscopy (e.g., Leica TCS SP2 with 400 nm optical sections) .

Q. What are the critical parameters for optimizing this compound staining in adherent cell lines?

Key factors include:

- Cell density : Avoid over-confluence to prevent uneven dye penetration.

- Fixation : Paraformaldehyde (3–4%) preserves nuclear morphology but may reduce dye uptake in unfixed cells.

- Wash steps : Post-staining PBS washes minimize background fluorescence.

- Compatibility : TO-PRO3 is compatible with collagen-coated substrates for hypertonic stimulation studies .

Q. How does this compound compare to other nucleic acid stains (e.g., DAPI, SYTOX Green) in viability assays?

Unlike membrane-permeant dyes (e.g., DAPI), TO-PRO3’s impermeability makes it ideal for distinguishing membrane-compromised cells. However, SYTOX Green offers higher brightness. Validate using dual-staining protocols: TO-PRO3 (far-red emission) pairs well with FITC/GFP-labeled probes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound staining intensity across cell types?

Variability arises from differences in:

- Membrane lipid composition : Cancer cells (e.g., U2OS) may exhibit altered permeability.

- Nucleic acid content : Actively dividing cells have higher DNA accessibility.

- Protocol deviations : Ensure consistent incubation time (30 min) and temperature (RT). Solution : Normalize fluorescence intensity to cell count or internal controls (e.g., Hoechst 33342) .

Q. What experimental designs mitigate this compound’s limitations in 3D tissue imaging?

Challenges include light scattering in thick sections (>50 µm). Strategies:

- Optical clearing : Use ScaleA2 or CUBIC reagents to improve depth penetration.

- Z-stack reconstruction : Acquire serial sections (e.g., 50 µm slices) and reconstruct in 3D using software like Imaris or Fiji.

- Validation : Co-stain with WGA (wheat germ agglutinin) to delineate cell borders .

Q. How can this compound be integrated into multiplex assays for dynamic cellular processes (e.g., mitosis)?

Combine with:

- Fluorescent reporters : H2B-mCherry for live tracking of mitotic chromatin.

- Functional probes : Annexin V-FITC for apoptosis, CellTracker Green for viability. Example : In NFAT5 exclusion studies, TO-PRO3 staining post-fixation confirmed nuclear-cytoplasmic redistribution during hypertonic stress .

Data Analysis & Interpretation

Q. What statistical approaches validate this compound-based quantification of apoptotic nuclei?

- Thresholding : Use ImageJ to set fluorescence intensity thresholds (≥2x background).

- Blind scoring : Mask sample identities to reduce bias.

- Replicates : Minimum n=3 biological replicates; report SEM. Caution : Avoid over-reliance on automated counts; manually verify ambiguous signals .

Q. How do researchers address batch-to-batch variability in this compound?

- Quality control : Validate each batch using a standard cell line (e.g., HEK293) with known apoptosis induction (e.g., staurosporine treatment).

- Normalization : Include internal reference samples in every experiment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.